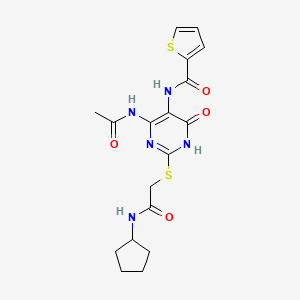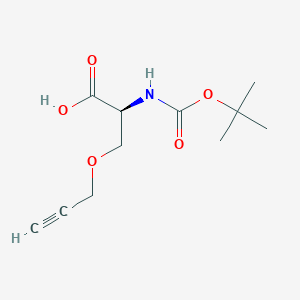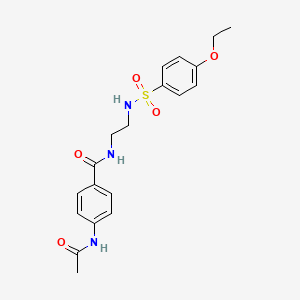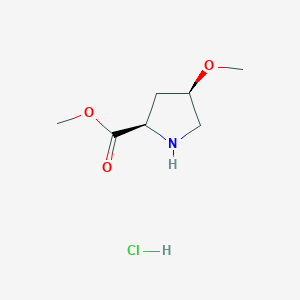![molecular formula C24H18ClNO4 B2895317 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide CAS No. 923194-66-5](/img/structure/B2895317.png)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide” is a chemical compound with the molecular formula C24H18ClNO3 . It has an average mass of 403.858 Da and a monoisotopic mass of 403.097534 Da .
Molecular Structure Analysis
The molecular structure of “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide” consists of a benzofuran ring attached to a methoxybenzamide group via a chlorobenzoyl moiety . The exact 3D conformation of the molecule could not be found.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide” include a molecular weight of 439.9 g/mol, a XLogP3-AA value of 5.9, one hydrogen bond donor count, five hydrogen bond acceptor count, and five rotatable bond count .Scientific Research Applications
Chemical Synthesis and Characterization
Research has focused on the synthesis and characterization of benzofuran derivatives and related compounds. For example, the study by Xia et al. (2011) discusses the isolation of new compounds from a marine endophytic fungus, indicating the potential for discovering novel benzofuran derivatives with unique structures and properties (Xia et al., 2011). Similarly, research on iodobenzamide analogues, including benzofuran derivatives, by Murphy et al. (1990), explores their potential as D-2 dopamine receptor imaging agents, highlighting the chemical versatility and potential applications in neuroimaging (Murphy et al., 1990).
Pharmacological Evaluation
Several studies have evaluated the pharmacological activities of benzofuran derivatives. For instance, Pieters et al. (1999) investigated dihydrobenzofuran lignans and related compounds for their antitumor properties, indicating the potential for developing new anticancer agents (Pieters et al., 1999). Additionally, the synthesis and evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists by Faizi et al. (2017) demonstrate the utility of benzofuran derivatives in designing compounds with specific receptor affinities, which could lead to novel anxiolytic or anticonvulsant medications (Faizi et al., 2017).
Antimicrobial Activities
The study of benzofuran derivatives extends to their antimicrobial potential, as seen in the work by Zadrazilova et al. (2015), which assessed the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), pointing to their potential use in combating antibiotic-resistant bacterial infections (Zadrazilova et al., 2015).
Environmental Applications
Additionally, compounds related to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide could have applications in environmental science, such as in the photodegradation of pollutants. The study by Torimoto et al. (1996) on the photocatalytic degradation of propyzamide using TiO2-loaded adsorbents highlights the potential for employing benzofuran derivatives in environmental remediation processes (Torimoto et al., 1996).
Mechanism of Action
Target of Action
The primary target of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, which are lipid compounds that mediate a variety of physiological and pathological functions, including inflammation, blood flow, and the formation of blood clots .
Mode of Action
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide interacts with Prostaglandin G/H synthase 1, leading to the conversion of arachidonate to prostaglandin H2 (PGH2) . This is a committed step in prostanoid synthesis .
Biochemical Pathways
The interaction of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide with Prostaglandin G/H synthase 1 affects the prostanoid synthesis pathway . The compound’s action results in the production of PGH2, which is a precursor for various prostanoids. These prostanoids, in turn, have downstream effects on inflammation, blood flow, and clot formation .
Result of Action
The molecular and cellular effects of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide’s action are primarily related to its role in prostanoid synthesis . By promoting the production of PGH2, the compound can influence various physiological processes mediated by prostanoids .
properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-14-20-13-18(26-24(28)16-4-3-5-19(12-16)29-2)10-11-21(20)30-23(14)22(27)15-6-8-17(25)9-7-15/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSKEHURHQGTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2895235.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2895237.png)

![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)


![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2895246.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2895247.png)


![[4-(furan-2-carbonyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2895254.png)

![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2895256.png)